molecular formula C19H16ClN3O2S B3020744 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide CAS No. 1394666-39-7

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide

Cat. No.: B3020744
CAS No.: 1394666-39-7
M. Wt: 385.87
InChI Key: MVXDERLHUUXFPA-UHFFFAOYSA-N
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Description

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide is a complex organic compound that features a carbazole moiety linked to a pyridine ring via a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the carbazole derivative, followed by its functionalization to introduce the sulfonamide and pyridine groups. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide is unique due to the presence of both a carbazole and a pyridine ring, linked via a sulfonamide group. This combination imparts distinct electronic properties, making it highly versatile for various applications .

Properties

IUPAC Name

2-chloro-N-(9-ethylcarbazol-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)22-26(24,25)18-8-5-11-21-19(18)20/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXDERLHUUXFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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